molecular formula C7H12ClN3O3 B2441582 Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride CAS No. 2470280-02-3

Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride

Cat. No.: B2441582
CAS No.: 2470280-02-3
M. Wt: 221.64
InChI Key: TVPSGOJNCBFYQK-PGMHMLKASA-N
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Description

Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride typically involves the reaction of ethyl 1H-1,2,4-triazole-3-carboxylate with ®-1-chloro-2-propanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The ethyl ester group can be substituted with other nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-1,2,4-triazole-3-carboxylate: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.

    1H-1,2,4-Triazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    5-(1-Hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate: Similar structure but may differ in stereochemistry or substitution pattern.

Uniqueness

Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride (CAS Number: 2470280-02-3) is a compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₂ClN₃O₃
  • Molecular Weight : 221.64 g/mol
  • IUPAC Name : Ethyl (R)-5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride

Biological Activity Overview

Triazole derivatives have been studied for various biological activities, including anticancer, antimicrobial, and antifungal properties. The specific compound in focus has shown promising results in inhibiting cancer cell proliferation and exhibiting cytotoxic effects against several cancer lines.

Anticancer Activity

Recent studies indicate that triazole derivatives can act as effective agents against cancer. For instance, compounds structurally related to Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate have demonstrated significant cytotoxicity against leukemia cell lines.

Compound Cell Line CC₅₀ (µM) Effect
11gK562 (Chronic Myeloid)13.6 ± 0.3High cytotoxicity
11gCCRF-SB (Acute Lymphoblastic)112 ± 19Moderate cytotoxicity
6gK562391 ± 15Moderate activity

These findings suggest that this compound may possess similar or enhanced anticancer properties due to its structural characteristics.

The mechanisms by which triazole derivatives exert their biological effects are multifaceted. They may interfere with nucleic acid synthesis or disrupt metabolic pathways in cancer cells. The binding affinity of these compounds to specific cellular targets is crucial for their efficacy.

Binding Studies

In silico studies have shown that certain triazole derivatives interact with key proteins involved in cancer cell proliferation. For instance:

  • Compound 11g exhibited π-interactions with amino acids such as Arg61 and Leu45 in target proteins.
  • Enhanced lipophilic interactions were noted, suggesting that structural modifications can significantly influence binding efficacy and biological activity.

Case Studies

Several studies have been conducted to evaluate the biological activity of triazole derivatives similar to this compound:

  • Study on Anticancer Activity :
    • A study published in Molecules explored various triazole derivatives and their effects on leukemia cell lines. The results indicated that modifications at the triazole ring significantly impacted cytotoxicity levels.
  • Mechanistic Insights :
    • Research highlighted that certain triazoles could inhibit enzymes involved in DNA replication and repair, thereby enhancing their anticancer potential.
  • Clinical Trials :
    • Ongoing clinical trials are investigating the efficacy of triazole-based compounds in combination therapies for various cancers, emphasizing the need for further exploration of their therapeutic potential.

Properties

IUPAC Name

ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3.ClH/c1-3-13-7(12)6-8-5(4(2)11)9-10-6;/h4,11H,3H2,1-2H3,(H,8,9,10);1H/t4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPSGOJNCBFYQK-PGMHMLKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C(C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NNC(=N1)[C@@H](C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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